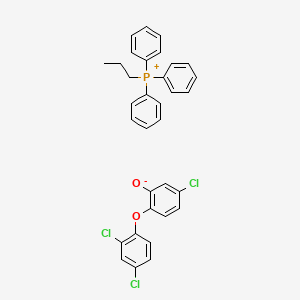
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a phenolate group and a triphenyl(propyl)phosphanium moiety. It is often used in scientific research due to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and similar derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
科学的研究の応用
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triphenyl(propyl)phosphanium moiety can interact with cellular membranes, affecting membrane permeability and function.
類似化合物との比較
Similar Compounds
- 5-chloro-2-(2,4-dichlorophenoxy)phenol
- Triphenylphosphine
- Phenolates with different substituents
Uniqueness
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is unique due to its combined phenolate and triphenyl(propyl)phosphanium structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
94231-15-9 |
|---|---|
分子式 |
C33H28Cl3O2P |
分子量 |
593.9 g/mol |
IUPAC名 |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H7Cl3O2/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2,18H2,1H3;1-6,16H/q+1;/p-1 |
InChIキー |
JMYZGEUSYHDAHS-UHFFFAOYSA-M |
正規SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



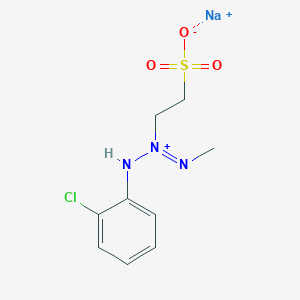
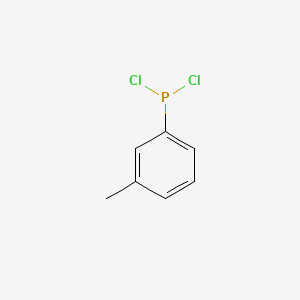
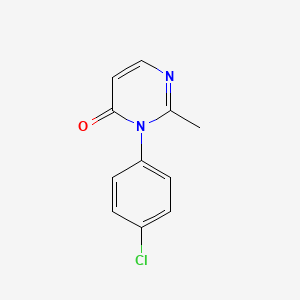
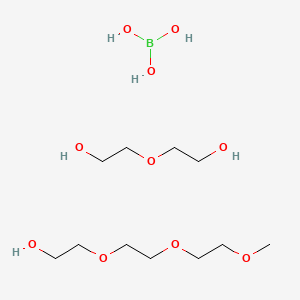

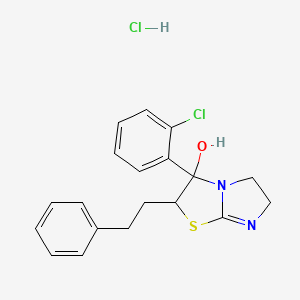


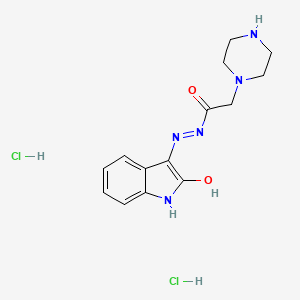

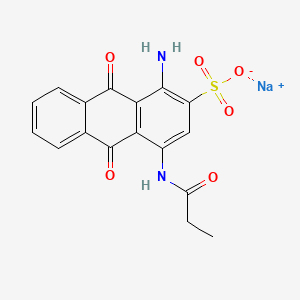
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
